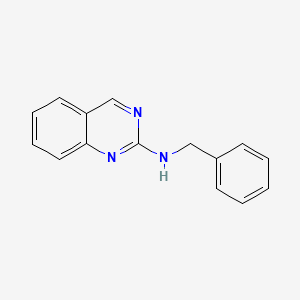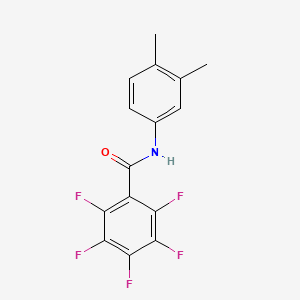![molecular formula C14H16N2O2 B7464800 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, also known as melatonin receptor agonist 1 (MRA-1), is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a number of interesting properties, including the ability to bind to melatonin receptors and modulate their activity. In
科学研究应用
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has been studied for its potential use in a number of scientific research applications. One area of interest is its potential as a tool for studying N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and their role in various physiological processes. Melatonin receptors are involved in a wide range of functions, including circadian rhythm regulation, sleep, mood, and immune function.
作用机制
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves its ability to bind to N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors and modulate their activity. This compound has been shown to have a high affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 1 (MT1) and moderate affinity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor 2 (MT2). By binding to these receptors, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can alter the downstream signaling pathways and physiological processes that are regulated by these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide are still being studied, but some research has suggested that this compound may have a number of interesting effects on various physiological systems. For example, it has been shown to have potential anti-inflammatory effects, as well as effects on glucose metabolism and insulin sensitivity. Additionally, N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide may have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage in some animal models.
实验室实验的优点和局限性
One advantage of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide in lab experiments is its specificity for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptors, which allows for targeted modulation of these receptors without affecting other systems. Additionally, this compound has been shown to have good pharmacokinetic properties, which may make it a useful tool for in vivo studies. However, one limitation of using N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is its relatively low potency compared to other N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists, which may limit its usefulness in some experiments.
未来方向
There are a number of future directions for research on N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for various conditions, such as inflammation, metabolic disorders, and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other systems and compounds. Finally, there may be potential for the development of more potent and selective N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide receptor agonists based on the structure of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide.
合成方法
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide involves a multi-step process that has been described in detail in the scientific literature. One common method involves the reaction of 6-methoxyindole with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product.
属性
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-8-11(18-2)4-5-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNVVDKDPKDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)



![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)



![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)